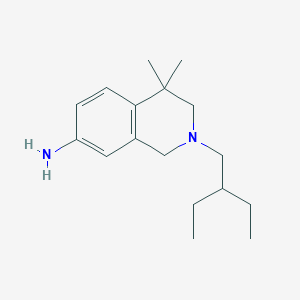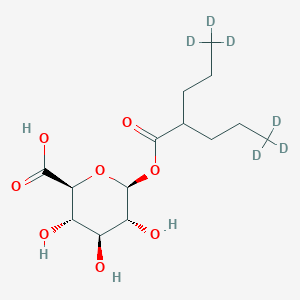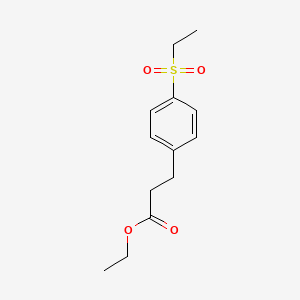
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 is a compound that plays a significant role in various biochemical processes. It is a derivative of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is an intermediate in the purine biosynthesis pathway. This compound is known for its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 typically involves the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile. This reaction displaces the anomeric halogen by one of the amino groups, forming the aminosugar predominantly as the beta-anomer. Subsequent treatment with methyl orthoformate in the presence of a base leads to the formation of the imidazole ring. The nitrile nearest the sugar is then converted to an iminoester through reaction with alkoxide, and the benzoyl groups are cleaved in the process. Finally, a Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine, and basic hydrolysis converts the remaining nitrile to an amide, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a reagent in organic synthesis.
Industry: The compound is used in the production of pharmaceuticals and as a biochemical tool in research and development.
作用机制
The primary mechanism of action of 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 involves the activation of AMP-activated protein kinase (AMPK). Upon entering the cell, the compound is phosphorylated to form AICAR monophosphate (ZMP), which mimics AMP and activates AMPK. This activation leads to a cascade of events that regulate cellular energy homeostasis, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
相似化合物的比较
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): A direct precursor in the purine biosynthesis pathway and an AMPK activator.
Acadesine (AICA-riboside): Another AMPK activator with similar properties and applications.
Uniqueness
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-15N4 is unique due to its isotopic labeling with nitrogen-15 (15N4), which makes it particularly useful in metabolic studies and tracer experiments. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and biochemical processes.
属性
分子式 |
C9H14N4O5 |
|---|---|
分子量 |
262.20 g/mol |
IUPAC 名称 |
5-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)imidazole-4-(15N)carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1/i10+1,11+1,12+1,13+1 |
InChI 键 |
RTRQQBHATOEIAF-KUJNSDEASA-N |
手性 SMILES |
C1=[15N]C(=C([15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[15NH2])C(=O)[15NH2] |
规范 SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


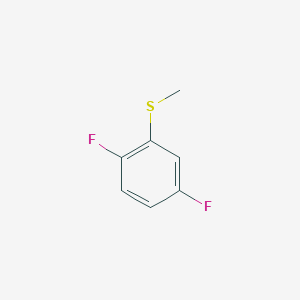
![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)
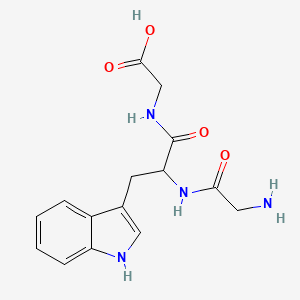
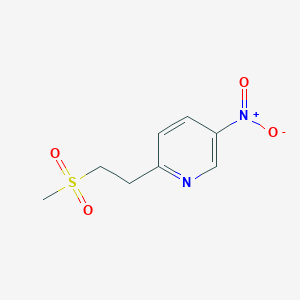
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)

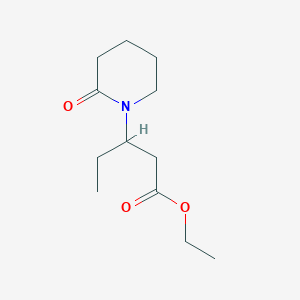

![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)
